(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol
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Overview
Description
(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol is a complex organic compound with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. The key steps in the synthetic route may include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using silyl or acetal protecting groups to prevent unwanted reactions.
Selective Oxidation: The primary alcohol is selectively oxidized to an aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate or Jones reagent.
Coupling Reaction: The protected intermediate is coupled with a purine derivative using a coupling agent like dicyclohexylcarbodiimide.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of nucleoside analogs and other biologically active compounds.
Biology
In biological research, (2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol is studied for its role in cellular processes. It is used in the study of enzyme mechanisms and as a probe for understanding biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It is investigated for its antiviral, anticancer, and anti-inflammatory properties. It is also used in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose.
Guanosine: A nucleoside composed of guanine and ribose.
Cytidine: A nucleoside composed of cytosine and ribose.
Uniqueness
(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol is unique due to its specific structural features and functional groups
Properties
Molecular Formula |
C16H23N5O6 |
---|---|
Molecular Weight |
381.38 g/mol |
IUPAC Name |
(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2-/t9-,11?,12+,13?,16-/m1/s1 |
InChI Key |
UUPDCCPAOMDMPT-IPYCCQEMSA-N |
Isomeric SMILES |
C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO[C@H]3C([C@H](C([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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